molecular formula C10H12ClFN4 B2390500 [1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride CAS No. 2309570-97-4

[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride

Cat. No.: B2390500
CAS No.: 2309570-97-4
M. Wt: 242.68
InChI Key: WANDRSVIAPMCSF-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the triazole core.

    Introduction of the Fluoro and Methyl Groups: The 4-fluoro-2-methylphenyl group is introduced through a substitution reaction, where a suitable precursor is reacted with fluorine and methylating agents.

    Formation of Methanamine: The methanamine group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the phenyl group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the triazole ring or the methanamine group to yield reduced products.

    Substitution: The compound can undergo substitution reactions, where the fluoro or methyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents are used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the triazole ring or phenyl group.

    Reduction Products: Reduced forms of the triazole ring or methanamine group.

    Substitution Products: Compounds with different functional groups replacing the fluoro or methyl groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and antiviral activities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The fluoro and methyl groups enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Bromo-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride
  • [1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride
  • [1-(4-Iodo-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride

Uniqueness

Compared to similar compounds, [1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride exhibits unique properties due to the presence of the fluoro group. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in drug development.

Properties

IUPAC Name

[1-(4-fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4.ClH/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15;/h2-4,6H,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANDRSVIAPMCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C=C(N=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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